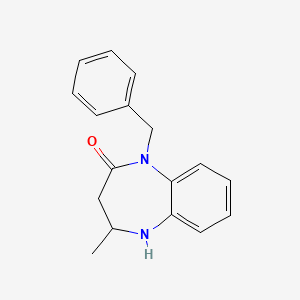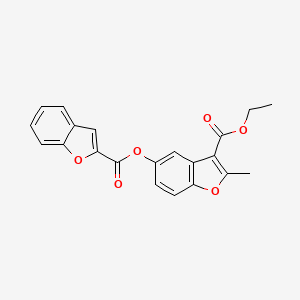
2-(Quinolin-5-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-5-yl)propan-2-ol is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a propan-2-ol moiety at the 5-position of the quinoline ring. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of quinoline with a suitable alkylating agent under basic conditions. For example, the reaction of quinoline with 2-bromo-2-propanol in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.
Another approach involves the reduction of 2-(Quinolin-5-yl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation or reduction processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the reaction conditions and improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinolin-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: 2-(Quinolin-5-yl)propan-2-one.
Reduction: 2-(Tetrahydroquinolin-5-yl)propan-2-ol.
Substitution: 2-(Quinolin-5-yl)propan-2-chloride or 2-(Quinolin-5-yl)propan-2-bromide.
Aplicaciones Científicas De Investigación
2-(Quinolin-5-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Quinolin-5-yl)propan-2-ol depends on its specific application. In medicinal chemistry, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, some quinoline derivatives inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. The exact mechanism of action of this compound would depend on its specific structure and the biological target it interacts with.
Comparación Con Compuestos Similares
2-(Quinolin-5-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(Quinolin-4-yl)propan-2-ol: Similar structure but with the quinoline ring attached at the 4-position. This compound may exhibit different biological activities and reactivity.
2-(Quinolin-6-yl)propan-2-ol: Similar structure but with the quinoline ring attached at the 6-position. This compound may have different pharmacological properties.
2-(Quinolin-5-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol. This compound may have different solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
IUPAC Name |
2-quinolin-5-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2,14)10-6-3-7-11-9(10)5-4-8-13-11/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKWRVAJIQLQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C2C=CC=NC2=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/new.no-structure.jpg)
![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B3013284.png)
![6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3013285.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)
![4-[4-(2-Chlorobenzenesulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)
![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)
![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)
![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)
![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B3013300.png)
